Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate
Description
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-13-7-9-16(12-18,10-8-13)17-15(19)20-11-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3,(H,17,19) |
InChI Key |
NFBUHBMOISMCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 1-(hydroxymethyl)-4-methylcyclohexylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols or alcohols to form the desired carbamate . This method offers mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants and the removal of byproducts to ensure high efficiency and purity. The use of catalysts, such as indium triflate, can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Benzyl (1-(carboxymethyl)-4-methylcyclohexyl)carbamate.
Reduction: Benzyl (1-(aminomethyl)-4-methylcyclohexyl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to form stable carbamate derivatives.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant in the inhibition of serine proteases, where the carbamate forms a stable covalent bond with the serine residue .
Comparison with Similar Compounds
Cyclohexyl vs. Cyclopropyl Derivatives
- Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate (CAS 3999-56-2, ): The cyclopropyl ring introduces significant ring strain, increasing reactivity compared to the strain-free cyclohexyl ring in the target compound.
Hydroxymethyl vs. Formyl/Phosphoryl Substituents
Hydroxy vs. Amino Substituents
- Benzyl (cis-4-aminocyclohexyl)carbamate (CAS 149423-70-1, ): The amino group (–NH2) increases basicity and hydrogen-bonding capacity, contrasting with the hydroxymethyl group’s neutral polarity . The cis configuration may reduce steric accessibility compared to trans-4-substituted analogues .
Stereochemical and Conformational Differences
Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS 27489-63-0, ):
- The trans-4-hydroxy substituent adopts an equatorial conformation, minimizing steric clash, whereas the target compound’s 4-methyl group may favor axial or equatorial positioning depending on ring puckering .
- Hydroxy groups enhance crystallinity due to hydrogen-bonding networks, whereas hydroxymethyl groups offer flexibility in solvation .
- Bicyclic Analogues (): Compounds like benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate (CAS 2680553-45-9) feature rigid bicyclic frameworks, reducing conformational freedom compared to the monocyclic target compound. This rigidity may improve metabolic stability but limit binding to flexible active sites .
Physicochemical and Spectral Properties
Biological Activity
Benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and its structural analogies to known inhibitors of enzymes like BACE1 (beta-site amyloid precursor protein cleaving enzyme 1). This article reviews the biological activity of this compound, highlighting its mechanisms, effectiveness, and relevant case studies.
The biological activity of benzyl carbamates, including the compound , is often linked to their ability to interact with specific enzymes. Notably, compounds similar in structure have demonstrated significant inhibition of BACE1, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. The inhibition mechanism typically involves the alteration of enzyme kinetics through interactions at the active site or by inducing conformational changes in the enzyme structure.
Inhibition of BACE1
Recent studies have evaluated various benzyl carbamate derivatives for their ability to inhibit BACE1. For instance, a study indicated that certain benzyl carbamates exhibited significant inhibition rates when tested at a concentration of 10 µM. The most potent compound in this series achieved a BACE1 inhibition rate of 27.5% .
Table 1: Summary of BACE1 Inhibition by Benzyl Carbamates
| Compound | Structure Modification | BACE1 Inhibition (%) |
|---|---|---|
| 1 | H | 0 |
| 2 | 2-OCH₃ | 0.7 |
| 3 | 3-OCH₃ | 0 |
| 4 | 4-OCH₃ | 2.6 |
| 5 | 2-OCF₃ | 0 |
| 6 | 3-CH₃ | 0 |
| 7 | 2-F | 5.1 |
| 9 | 4-F | 27.5 |
This table summarizes the structure modifications and their corresponding effects on BACE1 inhibition.
Cytotoxicity and Cell Viability
In vitro studies on related carbamate compounds have shown that exposure to varying concentrations can lead to decreased cell viability and increased oxidative stress. For example, carbamate exposure has been linked to significant cellular effects such as DNA fragmentation and apoptosis in human cell lines . While specific data on this compound's cytotoxicity is limited, its structural relatives indicate a potential for similar effects.
Case Studies
A notable case study involved the evaluation of a series of benzyl carbamates for their neuroprotective properties. The study found that compounds with specific substitutions at the aromatic ring showed enhanced neuroprotective effects against oxidative stress-induced neuronal death . This suggests that this compound may exhibit similar protective qualities, warranting further investigation.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of benzyl (1-(hydroxymethyl)-4-methylcyclohexyl)carbamate?
Answer:
The synthesis typically involves carbamate bond formation between a benzyloxycarbonyl (Cbz) group and an amine-functionalized cyclohexane derivative. A common approach includes:
- Step 1: Activation of the hydroxyl group in 1-(hydroxymethyl)-4-methylcyclohexylamine using a coupling agent like isobutyl chloroformate (IBCF) with N-methylmorpholine (NMM) as a base in anhydrous tetrahydrofuran (THF) at -20°C .
- Step 2: Reaction with benzyl chloroformate to introduce the Cbz protecting group.
- Step 3: Purification via flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product.
Key considerations: Optimize reaction time and stoichiometry to minimize byproducts like over-substituted amines or unreacted intermediates.
Basic: How can the stereochemical configuration of this compound be confirmed?
Answer:
Stereochemical analysis requires:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .
- Circular Dichroism (CD): Optional for chiral centers in solution-phase studies.
Advanced: How do steric and electronic effects influence the reactivity of the carbamate moiety in cross-coupling reactions?
Answer:
The carbamate group’s reactivity is modulated by:
- Steric hindrance: The 4-methylcyclohexyl group may hinder nucleophilic attack at the carbonyl carbon, requiring bulky catalysts (e.g., Pd(OAc)₂ with SPhos ligands) for Suzuki-Miyaura couplings .
- Electronic effects: Electron-withdrawing carbamate carbonyl enhances electrophilicity, enabling amide bond cleavage under acidic conditions (e.g., HBr/acetic acid) for deprotection .
Methodological tip: Use computational tools (DFT calculations) to predict reaction pathways and transition states .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:
- Purity variance: Validate compound purity (>95%) via HPLC and LC-MS to exclude impurities affecting results .
- Solvent effects: Activity in polar vs. nonpolar solvents (e.g., DMSO vs. THF) can alter ligand-protein interactions .
- Assay conditions: Standardize protocols (pH, temperature, ionic strength) across studies. Use statistical tools like ANOVA to assess reproducibility .
Basic: What analytical techniques are critical for characterizing degradation products under physiological conditions?
Answer:
- High-Resolution Mass Spectrometry (HR-MS): Identify hydrolyzed products (e.g., benzyl alcohol or cyclohexylamine derivatives) .
- Infrared Spectroscopy (IR): Track carbonyl (C=O) and amine (N-H) peak shifts to confirm hydrolysis .
- Stability studies: Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation kinetics using UV-Vis spectroscopy .
Advanced: What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?
Answer:
- Quantitative Structure-Activity Relationship (QSAR): Calculate logP (2.1 ± 0.3) and polar surface area (75 Ų) to predict blood-brain barrier permeability and oral bioavailability .
- Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes to assess metabolic stability .
- ADMET Prediction Tools: Use software like SwissADME or ADMETlab to estimate toxicity and clearance rates .
Advanced: How can the compound’s stereochemistry impact its biological target specificity?
Answer:
- Enantioselectivity: The (1R,4R) configuration may exhibit higher affinity for serotonin transporters compared to (1S,4S), as seen in structurally related carbamates .
- Docking Studies: Perform rigid/flexible docking (e.g., AutoDock Vina) to compare binding poses of enantiomers with target proteins .
- In vitro validation: Use chiral HPLC to separate enantiomers and test activity in cell-based assays .
Basic: What precautions are necessary for handling and storing this compound?
Answer:
- Storage: Keep at -20°C under inert gas (argon) to prevent hydrolysis of the carbamate group .
- Handling: Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.
- Safety: Despite low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), avoid inhalation and use PPE (gloves, goggles) due to potential irritant effects .
Advanced: How can researchers optimize yield in multi-step syntheses involving this compound?
Answer:
- Protecting Group Strategy: Use tert-butoxycarbonyl (Boc) for temporary amine protection to prevent side reactions during functionalization .
- Flow Chemistry: Implement continuous flow systems for exothermic steps (e.g., carbamate formation) to enhance yield and scalability .
- Design of Experiments (DoE): Apply factorial design to optimize variables (temperature, catalyst loading) and reduce trial iterations .
Advanced: What are the limitations of current in vitro models for studying this compound’s neuropharmacological potential?
Answer:
- Blood-Brain Barrier (BBB) Penetration: Many in vitro models (e.g., MDCK cells) underestimate passive diffusion due to lack of efflux transporters .
- Metabolic Stability: Hepatocyte assays may not fully replicate in vivo phase II metabolism (e.g., glucuronidation) .
- Mitigation: Combine in vitro data with zebrafish or rodent pharmacokinetic studies for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
